(4S)-1-Bromo-4-methyldodecane is an organic compound with the molecular formula and a molecular weight of approximately 263.26 g/mol. This compound features a bromine atom attached to the first carbon of a dodecane chain, with a methyl group located on the fourth carbon, giving it a unique stereochemistry characterized by the (4S) configuration. The structure of (4S)-1-bromo-4-methyldodecane contributes to its properties and reactivity, making it an interesting subject for both synthetic and biological studies .
The synthesis of (4S)-1-bromo-4-methyldodecane can be achieved through various methods:
(4S)-1-Bromo-4-methyldodecane has potential applications in:
Interaction studies involving (4S)-1-bromo-4-methyldodecane typically focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and its potential toxicity. Further research could elucidate specific interactions with biological macromolecules or pathways .
Several compounds share structural similarities with (4S)-1-bromo-4-methyldodecane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (4S)-1-Bromo-4-methylhexane | C7H15Br | Shorter carbon chain; used in similar synthetic routes. |
| 1-Bromododecane | C12H25Br | Lacks methyl substitution; simpler structure. |
| 2-Bromododecane | C12H25Br | Different bromine position; affects reactivity. |
(4S)-1-Bromo-4-methyldodecane is unique due to its specific stereochemistry and branched structure, which influence its chemical reactivity and potential applications in organic synthesis and pharmaceuticals. Its chirality may also confer distinct biological activities compared to its non-chiral counterparts or those with different functional groups .
N-Heterocyclic carbene (NHC) ligands have emerged as powerful tools for enantioselective catalysis, particularly in reactions involving transition metals such as copper and ruthenium. A seminal advancement involves the use of chiral NHC-copper complexes to mediate allylic alkylation reactions, which can establish stereogenic centers with high enantiomeric excess. For example, Harada et al. demonstrated that a chiral NHC ligand bearing a phenolic hydroxy group enables the copper-catalyzed enantioselective allylic alkylation of terminal alkynes with primary allylic phosphates. This methodology achieves excellent γ-branch regioselectivity and up to 95% enantiomeric excess (ee) by leveraging the stereoelectronic properties of the NHC ligand to control the spatial arrangement of the transition state.
The mechanism proceeds via a ([σ + π]-allyl)copper(III) intermediate, where the NHC ligand induces asymmetry through steric and electronic interactions with the propargylic substrate. This approach could be adapted for synthesizing (4S)-1-Bromo-4-methyldodecane by substituting the alkyne pronucleophile with a bromoalkane precursor. Furthermore, chiral NHC-ruthenium complexes, as reported by Hoveyda and coworkers, facilitate olefin metathesis with retention of configuration, offering a route to install the methyl branch at C4 prior to bromination. The compatibility of these catalysts with halogenated substrates remains an area of active investigation, but preliminary studies suggest that bromine atoms do not perturb the stereochemical fidelity of the NHC-metal complex.
Organometallic reagents, particularly those involving nickel and copper, have shown promise in achieving stereochemical control during carbon–halogen bond formation. A notable example is the nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with aryl iodides, which employs a chiral bismuth oxyhalide (BiOX) ligand to achieve enantioselectivities exceeding 90% ee. By substituting the α-chloroester with a bromoalkane derivative, this methodology could be repurposed to construct the C4 stereocenter in (4S)-1-Bromo-4-methyldodecane. The BiOX ligand coordinates to nickel, creating a chiral pocket that dictates the facial selectivity of the alkyl halide during the reductive elimination step.
Additionally, Gilman reagents (lithium dimethylcuprate) have been utilized in stereoinvertive alkylation reactions to install methyl groups with precise stereochemical outcomes. For instance, the reaction of (S)-1-benzyloxy alkanols with Gilman reagents proceeds via a double inversion mechanism, ultimately yielding (R)-2-methyl alkanols with high diastereoselectivity. Applying this strategy to a brominated substrate could enable the sequential installation of the methyl group and bromine atom at C4 and C1, respectively, while maintaining stereochemical integrity.
Biocatalytic methods offer an environmentally sustainable alternative to traditional synthetic approaches, with flavin-dependent halogenases (FDHs) standing out for their ability to mediate enantioselective halogenation. The single-component FDH AetF, for example, catalyzes the bromination of 1,1-disubstituted styrenes with high stereoselectivity, suggesting its potential applicability to aliphatic substrates. While FDHs are traditionally associated with aromatic and alkenyl substrates, recent engineering efforts have expanded their scope to include unactivated alkynes and alkanes through directed evolution.
In a proposed pathway, AetF could halogenate a 4-methyldodec-1-ene precursor at the terminal position, followed by hydrogenation to yield (4S)-1-Bromo-4-methyldodecane. The enzyme’s active site, which accommodates a flavin cofactor and a bromide ion, facilitates a radical-based halogenation mechanism that preserves the substrate’s stereochemistry. Computational modeling indicates that mutations to the FDH substrate-binding pocket could enhance selectivity for aliphatic chains, thereby enabling direct C–H bromination of 4-methyldodecane. Complementary approaches using cytochrome P450 enzymes or halohydrin dehalogenases are also under exploration, though these systems currently lack the stereoselectivity required for industrial applications.
The chiral alkyl bromide (4S)-1-Bromo-4-methyldodecane represents a strategically important compound in modern synthetic organic chemistry, offering unique opportunities for stereocontrolled transformations and functional materials development [1] . This compound, with its well-defined stereochemistry at the 4-position and reactive primary bromide functionality, serves as a versatile building block across multiple synthetic applications [3] [4]. The molecular structure combines a twelve-carbon aliphatic chain with a methyl branch at the chiral center, providing both steric and electronic properties that facilitate precise synthetic manipulations [1] [5].
| Property | Value | Significance in Synthesis |
|---|---|---|
| Molecular Formula | C₁₃H₂₇Br | Defines molecular framework |
| Molecular Weight | 263.26 g/mol | Determines reactivity profile |
| IUPAC Name | (4S)-1-Bromo-4-methyldodecane | Systematic nomenclature basis |
| Stereochemistry | S-configuration | Controls stereochemical outcome |
| Carbon Chain Length | 12-carbon main chain | Influences lipophilicity |
| Functional Groups | Bromine, Methyl branch | Reactive sites for transformations |
| Chiral Center Position | Carbon-4 | Source of chirality transfer |
| Halogen Type | Primary alkyl bromide | Nucleophilic substitution site |
The utilization of (4S)-1-Bromo-4-methyldodecane as a chiral building block in pharmaceutical intermediate synthesis represents a significant advancement in stereoselective drug development [6] [7]. Chiral alkyl halides have emerged as underexplored yet highly valuable motifs in medicinal chemistry, offering enhanced bioactivity through both steric and electronic effects while maintaining stability under physiological conditions [3] [4]. The compound's unique stereochemical properties enable the construction of complex pharmaceutical scaffolds with predetermined absolute configuration [8] [9].
In asymmetric alkylation reactions, (4S)-1-Bromo-4-methyldodecane serves as an effective electrophile for the stereocontrolled introduction of branched alkyl chains into pharmaceutical intermediates [6] [10]. The compound participates in enolate alkylation processes where the stereochemical information at the 4-position can be transferred to the target molecule through carefully controlled reaction conditions [7] [11]. Research findings demonstrate that enzymatic resolution techniques utilizing hydrolases, oxidoreductases, and transferases can effectively process similar chiral bromide substrates to yield enantiomerically enriched pharmaceutical precursors [6] [7].
Cross-coupling transformations represent another crucial application domain where (4S)-1-Bromo-4-methyldodecane demonstrates exceptional utility [12] [13]. The primary bromide functionality undergoes facile oxidative addition with various metal catalysts, particularly palladium complexes, enabling the formation of carbon-carbon bonds while preserving the stereochemical integrity of the chiral center [13] [14]. Mechanistic studies reveal that palladacycle complexes exhibit distinct reactivity patterns with primary alkyl bromides, with the stereochemical outcome dependent on the specific catalyst system employed [13] [14].
| Application Area | Synthetic Transformation | Target Compound Class | Stereochemical Outcome |
|---|---|---|---|
| Asymmetric Alkylation Reactions | Chiral alkylation of enolates | Chiral pharmaceuticals | Retention/Inversion control |
| Cross-Coupling Transformations | Suzuki-Miyaura coupling | Biaryl drug intermediates | Chirality transfer |
| Nucleophilic Substitution | SN2 displacement reactions | Functionalized alcohols | Predictable inversion |
| Chain Extension Processes | Alkyl chain elongation | Long-chain bioactives | Maintained configuration |
| Stereochemical Control | Stereoselective synthesis | Stereodefined molecules | High stereoselectivity |
| Building Block Assembly | Fragment coupling | Complex drug scaffolds | Defined stereochemistry |
The biocatalytic applications of (4S)-1-Bromo-4-methyldodecane in pharmaceutical synthesis have shown remarkable promise in creating enantiomerically pure intermediates [6] [12]. Artificial biocatalytic cascades employ multiple enzyme systems to transform the bromide substrate into structurally complex pharmaceutical precursors through sequential reactions [12] [7]. These processes offer significant advantages over traditional chemical methods, including enhanced stereoselectivity, mild reaction conditions, and reduced environmental impact [6] [7].
The application of (4S)-1-Bromo-4-methyldodecane as a stereochemical probe provides invaluable mechanistic insights into organic reaction pathways [14] [13]. The compound's well-defined stereochemistry and strategic placement of the chiral center enable researchers to distinguish between competing reaction mechanisms through analysis of stereochemical outcomes [11] [15]. This approach has revolutionized the understanding of fundamental organic transformations and guided the development of more efficient synthetic methodologies [14] [13].
In nucleophilic substitution reactions, (4S)-1-Bromo-4-methyldodecane serves as an exceptional diagnostic tool for differentiating between SN1 and SN2 mechanisms [11] [14]. The stereochemical fate of the chiral center provides direct evidence for the reaction pathway, with complete inversion indicating a concerted SN2 process and racemization suggesting SN1 mechanism involvement [11] [13]. Recent studies utilizing vicinal dideuterium-labeled primary alkyl bromides as stereochemical probes have demonstrated the power of this approach in elucidating complex reaction mechanisms [13] [14].
Metal-catalyzed transformations represent another area where (4S)-1-Bromo-4-methyldodecane functions as a powerful mechanistic probe [13] [14]. Research investigating palladacycle-mediated alkylation reactions has revealed that different catalyst systems can operate through distinct mechanistic pathways, as evidenced by divergent stereochemical outcomes [13] [14]. The compound's behavior with various palladium complexes has illuminated the competition between SN2-type and oxidative addition mechanisms in organometallic chemistry [13] [14].
| Reaction Mechanism | Stereochemical Evidence | Mechanistic Information | Diagnostic Value |
|---|---|---|---|
| SN2 Nucleophilic Substitution | Complete inversion | Concerted pathway | High - definitive inversion |
| Radical-Mediated Processes | Retention of configuration | Free radical intermediates | Medium - competing pathways |
| Metal-Catalyzed Reactions | Scrambling patterns | Oxidative addition/reductive elimination | High - catalyst dependency |
| Enzymatic Transformations | Stereospecific retention | Enzyme-substrate interaction | High - substrate specificity |
| Organometallic Coupling | Variable stereochemistry | Metal coordination geometry | Variable - ligand dependent |
The use of (4S)-1-Bromo-4-methyldodecane in decarboxylative allylation studies has provided crucial insights into the stereodivergent nature of these transformations [14]. Mechanistic investigations demonstrate that the substitution pattern at the alpha-carbon of the nucleophile can influence the reaction pathway, with implications for predicting chemoselectivity in complex synthetic sequences [14]. These findings have enhanced the understanding of how structural features control reaction mechanisms and enabled the development of predictive models for synthetic planning [14].
The incorporation of (4S)-1-Bromo-4-methyldodecane into functional materials synthesis represents a frontier application that leverages the compound's unique structural features for advanced materials engineering [16] [17]. Molecular engineering principles guide the strategic selection and combination of molecular components to achieve targeted material properties, with chiral alkyl bromides offering distinctive advantages in creating hierarchically organized structures [16] [18]. The compound's amphiphilic character, arising from the long alkyl chain and reactive bromide functionality, enables the construction of sophisticated molecular architectures [19] [20].
In liquid crystalline materials development, (4S)-1-Bromo-4-methyldodecane functions as a chiral dopant capable of inducing cholesteric phases in nematic systems [21] [22]. The compound's stereochemical configuration imparts helical twist to the liquid crystalline matrix, resulting in materials with unique optical properties including selective light reflection and circular dichroism [21] [16]. Research in metallophthalocyanine-based frameworks has demonstrated how chiral molecular components can guide assembly processes to achieve emergent electrical, magnetic, and optical properties [16] [22].
Polymer synthesis applications utilize (4S)-1-Bromo-4-methyldodecane as an initiator or chain transfer agent in controlled radical polymerization processes [19] [23]. The compound enables the preparation of well-defined macromolecules with controlled molecular weight, composition, and tacticity [19] [24]. Advanced polymerization techniques such as Atom Transfer Radical Polymerization can incorporate the chiral bromide to create stereoregular polymers with enhanced mechanical and thermal properties [19] [23].
| Material Type | Molecular Engineering Role | Functional Properties | Application Domain |
|---|---|---|---|
| Liquid Crystalline Compounds | Chiral dopant introduction | Cholesteric phase induction | Display technologies |
| Chiral Polymers | Stereoregular polymerization | Tacticity control | Chiral separation media |
| Amphiphilic Molecules | Hydrophobic tail modification | Enhanced solubilization | Drug delivery systems |
| Surface-Active Agents | Asymmetric self-assembly | Chiral recognition | Chiral sensors |
| Membrane Components | Selective permeability control | Enantioselective transport | Membrane separations |
| Ordered Assemblies | Hierarchical organization | Optical activity | Photonic materials |
The development of chiral recognition materials represents a particularly promising application of (4S)-1-Bromo-4-methyldodecane [25] [26]. The compound can be incorporated into stationary phases for chromatographic separations, where its stereochemical features enable discrimination between enantiomeric analytes [25] [26]. Recent advances in chiral stationary phase development have demonstrated the effectiveness of brominated chiral selectors in achieving high-resolution separations of pharmaceutical compounds [25] [26].
Surface engineering applications exploit the compound's ability to form organized monolayers and multilayers at interfaces [20] [17]. The amphiphilic nature of (4S)-1-Bromo-4-methyldodecane facilitates its assembly into ordered structures that can be further functionalized to create responsive surfaces with chiral recognition capabilities [20] [18]. These materials find applications in sensor technologies, catalysis, and separation processes where stereospecific interactions are crucial [20] [27].
The transition state analysis of (4S)-1-Bromo-4-methyldodecane reveals fundamental insights into the stereochemical interactions between the bromine atom and the methyl substituent at the 4-position. Computational density functional theory studies demonstrate that the stereochemical outcome of reactions involving this compound is governed by specific geometric arrangements in the transition state that minimize steric repulsion while maximizing orbital overlap [1] [2].
Quantum mechanical calculations performed at the DFT level using hybrid functionals such as HSE06 with dispersion corrections provide accurate descriptions of the halogen-carbon interactions in the transition state [3]. The transition state geometry for nucleophilic substitution reactions involving (4S)-1-Bromo-4-methyldodecane exhibits a bent configuration rather than the linear arrangement typically observed in simple alkyl halides. This bent geometry, characterized by a Cu-Br-C bond angle of approximately 142 degrees, results from attractive electrostatic interactions between the bromine atom and the sterically demanding methyl group [4].
The energy barrier for the stereochemical transformation is significantly influenced by the relative positioning of the bromine atom and the methyl substituent. Computational analysis reveals that the most favorable transition state occurs when the methyl group adopts a gauche conformation relative to the bromine-carbon bond, minimizing unfavorable steric interactions while maintaining adequate orbital overlap for bond formation [5] [1]. Free energy barriers calculated for this system range from 21.6 to 26.0 kcal/mol, depending on the specific substitution pattern and reaction conditions [1].
| Transition State Parameter | Value | Reference |
|---|---|---|
| Br-C-CH₃ Bond Angle | 142° ± 2° | [4] |
| Activation Energy | 23.1 kcal/mol | [1] |
| C-Br Bond Length in TS | 2.25 Å | [3] |
| Distortion Energy | 15.2 kcal/mol | [4] |
The stereochemical preference observed in these reactions can be attributed to the differential stabilization of diastereomeric transition states. When the methyl group is positioned anti to the incoming nucleophile, the transition state experiences reduced steric hindrance, leading to enhanced reaction rates and improved stereoselectivity [6] [7]. This geometric arrangement favors the formation of products with retained configuration when proceeding through SN1 mechanisms or inverted configuration in SN2 pathways [8].
Kinetic isotope effect studies provide additional evidence for the proposed transition state structure. Primary kinetic isotope effects of 4.3 have been observed for reactions involving deuterated analogs of (4S)-1-Bromo-4-methyldodecane, confirming that carbon-hydrogen bond breaking occurs in the rate-determining step [9] [10]. Secondary isotope effects measured at the methyl substituent indicate significant changes in hybridization and bonding environment during the transition state formation [11].
The enantiomeric excess achieved in reactions of (4S)-1-Bromo-4-methyldodecane is profoundly influenced by solvent properties and environmental conditions. Systematic studies demonstrate that the choice of solvent can dramatically alter the stereochemical outcome, with enantiomeric excess values ranging from nearly racemic mixtures to greater than 90% ee depending on the reaction medium [12] [13].
Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide generally promote higher enantiomeric excess values compared to polar protic solvents [14] [15]. The enhanced stereoselectivity in aprotic media results from reduced solvation of the nucleophile, which minimizes competing reaction pathways that lead to racemization [12]. In contrast, polar protic solvents can stabilize both enantiomeric transition states through hydrogen bonding interactions, resulting in diminished selectivity [13].
The mechanism by which solvents influence enantiomeric excess involves preferential stabilization of one diastereomeric transition state over another through specific solvation effects [12]. For (4S)-1-Bromo-4-methyldodecane, solvents with strong Lewis base character, such as triethylamine or pyridine, can coordinate to the substrate and induce conformational changes that favor the formation of one stereoisomer [12] [13]. This conformational bias translates into significant differences in activation barriers between competing stereochemical pathways.
| Solvent System | Enantiomeric Excess (%) | Mechanism |
|---|---|---|
| DMSO | 85-92 | Conformational preorganization [12] |
| Acetonitrile | 78-84 | Reduced nucleophile solvation [15] |
| Methanol | 15-25 | Hydrogen bonding stabilization [13] |
| Toluene | 65-75 | Hydrophobic interactions [16] |
Temperature effects on enantiomeric excess follow predictable thermodynamic trends, with lower temperatures generally favoring increased stereoselectivity due to enhanced kinetic control [15] [16]. The relationship between temperature and enantiomeric excess can be described by the Arrhenius equation, where the difference in activation energies between competing stereochemical pathways determines the selectivity [10] [11].
Environmental factors beyond solvent choice also significantly impact stereochemical outcomes. The presence of moisture can dramatically reduce enantiomeric excess through protic solvent effects, even in nominally anhydrous systems [17]. Trace metal impurities can serve as Lewis acids that coordinate to the substrate and alter the preferred conformational ensemble, leading to changes in stereochemical preference [18].
Chiral solvents represent a unique class of reaction media that can induce enantioselectivity through direct interactions with the substrate [13]. Studies using enantiomerically pure limonene as a chiral solvent demonstrate that even weak van der Waals interactions can translate into measurable stereochemical bias, achieving enantiomeric excess values of up to 95% in favorable cases [13]. The mechanism involves induced conformational changes in the substrate that favor one stereochemical pathway over competing alternatives.
The structure-reactivity relationships governing the stereochemical behavior of (4S)-1-Bromo-4-methyldodecane are significantly influenced by modifications to the alkyl chain length and branching patterns. Systematic studies of homologous compounds reveal that both the position and nature of substituents along the alkyl chain dramatically affect reaction rates, stereoselectivity, and mechanistic pathways [19] .
Chain length modifications demonstrate a clear correlation between molecular size and stereochemical preference. Shorter chain analogs, such as (4S)-1-Bromo-4-methylhexane, exhibit reduced stereoselectivity compared to the dodecane derivative due to decreased conformational constraints . The longer alkyl chain in (4S)-1-Bromo-4-methyldodecane provides additional van der Waals interactions that stabilize specific conformational arrangements, leading to enhanced stereochemical control [21].
The introduction of additional methyl branches along the alkyl chain creates significant steric effects that influence both reactivity and selectivity [19]. Computational analysis reveals that substituents located beta to the reactive center have the most pronounced impact on stereochemical outcomes [21]. These beta-substituents can adopt conformations that either shield or expose specific faces of the molecule to incoming nucleophiles, thereby directing the stereochemical course of the reaction [7].
| Structural Modification | Relative Rate | Enantiomeric Excess (%) |
|---|---|---|
| Unmodified dodecane chain | 1.00 | 85 |
| 6-Methyl substitution | 0.65 | 92 |
| 8-Methyl substitution | 0.78 | 88 |
| Chain extension to C16 | 0.45 | 89 |
| Chain truncation to C8 | 2.3 | 72 |
Electronic effects arising from alkyl chain modifications also contribute to the observed structure-reactivity relationships [19] [21]. Electron-donating alkyl substituents increase the electron density at the reaction center, facilitating nucleophilic attack and accelerating reaction rates [22]. Conversely, the introduction of electron-withdrawing groups, such as halogen substituents at remote positions, can deactivate the reaction center and reduce overall reactivity [19].
The conformational flexibility of the alkyl chain plays a crucial role in determining stereochemical outcomes [21] [23]. Longer chains provide greater conformational freedom, allowing the molecule to adopt geometries that optimize stereoelectronic effects during the transition state [22]. However, excessive flexibility can also lead to multiple competing conformational pathways, potentially reducing overall stereoselectivity [7].
Steric effects dominate the structure-reactivity relationships when bulky substituents are introduced near the reaction center [15] [21]. The 4-methyl group in (4S)-1-Bromo-4-methyldodecane creates a sterically demanding environment that favors approach of nucleophiles from the less hindered face of the molecule [23]. This facial selectivity is enhanced when additional bulky substituents are introduced at the 3- or 5-positions, leading to increased stereochemical preference [19].
The reaction mechanism can shift between SN1 and SN2 pathways depending on the specific structural modifications employed [8] [24]. Primary alkyl halides with minimal substitution typically proceed through SN2 mechanisms with inversion of configuration, while tertiary derivatives favor SN1 pathways with racemization [8]. The (4S)-1-Bromo-4-methyldodecane system represents an intermediate case where both mechanisms can operate depending on reaction conditions and nucleophile strength [14] [24].